3-(2,2,2-Trifluoroethyl)pyridine
Overview
Description
3-(2,2,2-Trifluoroethyl)pyridine is an organic compound with the molecular formula C7H6F3N. It is a derivative of pyridine, where the ethyl group is substituted with a trifluoromethyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)pyridine typically involves the reaction of pyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction. The general reaction scheme is as follows:
Pyridine+2,2,2-Trifluoroethyl bromide→this compound+HBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylpyridine oxides, while reduction may produce trifluoromethylpyridine hydrides .
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in drug development and biochemical research .
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroethyl)pyridine
- 4-(2,2,2-Trifluoroethyl)pyridine
- 2,2,2-Trifluoroethylbenzene
Comparison: 3-(2,2,2-Trifluoroethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning significantly influences its chemical reactivity and interaction with biological targets. Compared to its isomers, such as 2-(2,2,2-Trifluoroethyl)pyridine and 4-(2,2,2-Trifluoroethyl)pyridine, the 3-positioned compound often exhibits different reactivity patterns and biological activities .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHKQAAAYRSYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653374 | |
Record name | 3-(2,2,2-Trifluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-09-0 | |
Record name | 3-(2,2,2-Trifluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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